Product packaging for Chromium triethylenediamine(Cat. No.:CAS No. 15276-13-8)

Chromium triethylenediamine

Cat. No.: B092750
CAS No.: 15276-13-8
M. Wt: 232.29 g/mol
InChI Key: AYDADBTUMBSASW-UHFFFAOYSA-N
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Description

Historical Development of Chromium(III) Ethylenediamine (B42938) Coordination Compounds

The journey to understanding compounds like tris(ethylenediamine)chromium(III) began with the groundbreaking work of Alfred Werner, which laid the groundwork for modern coordination chemistry. confinity.com The subsequent evolution of this field has seen the development of sophisticated synthetic methods and a deeper comprehension of the intricate bonding and structure of these fascinating molecules. orientjchem.org

Alfred Werner's Contributions to Octahedral Geometry and Chirality in Coordination Chemistry

Alfred Werner, a Swiss chemist, revolutionized the understanding of metal complexes in the late 19th and early 20th centuries. confinity.comscribd.com In 1893, he proposed his coordination theory, which introduced the concept of a "coordination number"—the total number of ligands attached to a central metal atom. confinity.com This theory was a radical departure from existing ideas and provided a framework for understanding the three-dimensional structures of these compounds. confinity.com

Werner's work was instrumental in establishing the concept of octahedral geometry for coordination number six, a common arrangement for transition metal complexes, including those of chromium(III). researchgate.netunc.edu He correctly predicted that these octahedral complexes could exist as stereoisomers, including geometric and optical isomers. researchgate.net His successful resolution of the enantiomers of certain coordination compounds, thereby demonstrating their chirality, was a landmark achievement that solidified his theories and earned him the Nobel Prize in Chemistry in 1913, making him the first inorganic chemist to receive this honor. confinity.comunc.edu His research extended to chromium(III)-ammonia compounds, applying the same principles he had developed for cobalt(III) complexes. researchgate.net

Evolution of Research in Transition Metal Coordination Chemistry

Following Werner's foundational work, the field of transition metal coordination chemistry has undergone significant evolution. orientjchem.orgijraset.com Researchers have developed a wide array of synthetic strategies to create novel coordination complexes with tailored properties. orientjchem.org A significant advancement in the synthesis of tris(ethylenediamine)chromium(III) salts came in 1968 when Gillard and Mitchell introduced a method using metallic zinc as a catalyst. smolecule.com This technique, which involves the reduction of chromium(III) chloride in the presence of ethylenediamine, dramatically improved the yield and purity of the resulting complex, facilitating more detailed characterization. smolecule.com

The development of advanced analytical techniques has allowed for a deeper understanding of the electronic structure, bonding, and reactivity of these complexes. orientjchem.org The study of chromium(III) complexes, in particular, has played a significant role in the historical development of transition metal photochemistry due to their relative kinetic inertness. nih.gov Modern research continues to build upon this legacy, exploring the diverse applications of these compounds in areas such as catalysis, materials science, and biological systems. smolecule.comijraset.comevitachem.comfiveable.me

Fundamental Principles of Chromium(III) Coordination Compounds

Chromium(III) complexes are characterized by the d³ electron configuration of the central metal ion, which leads to distinctive electronic and geometric properties. fiveable.me These complexes are typically stable and often exhibit an octahedral geometry, where six ligands surround the chromium ion. fiveable.meresearchgate.net The nature of the ligands bonded to the chromium center significantly influences the color and stability of the complex. fiveable.me

Theoretical Frameworks for Transition Metal Complexes

Several theoretical models are used to describe the electronic structure and bonding in transition metal complexes.

Crystal Field Theory (CFT) provides a simple electrostatic model that describes the splitting of the d-orbitals of the central metal ion in the presence of the electric field created by the surrounding ligands. numberanalytics.comnumberanalytics.com In an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e₉ set. numberanalytics.com The energy difference between these levels is known as the crystal field splitting energy (Δ). numberanalytics.com

Ligand Field Theory (LFT) is an extension of CFT that incorporates covalent interactions between the metal and ligands. numberanalytics.comnumberanalytics.com It provides a more complete picture of the bonding by considering the overlap of metal and ligand orbitals. numberanalytics.com

Molecular Orbital (MO) Theory offers the most comprehensive description of bonding in coordination compounds. numberanalytics.com It involves the combination of atomic orbitals of the metal and ligands to form molecular orbitals that extend over the entire complex. numberanalytics.com This approach is particularly useful for explaining the electronic spectra and reactivity of these compounds. numberanalytics.comdiva-portal.org

Density Functional Theory (DFT) has become a powerful computational tool in modern inorganic chemistry. rsc.orgacs.org DFT-based methods allow for the accurate prediction of the structures, properties, and reactivity of large and complex molecules, including transition metal complexes. rsc.orgacs.org

Significance in Contemporary Inorganic Chemistry Research

Chromium(III) coordination compounds, including tris(ethylenediamine)chromium(III), continue to be of great interest in modern inorganic chemistry research. smolecule.comresearchgate.net Their unique properties make them valuable in a variety of applications.

Catalysis: These complexes can act as catalysts in various organic reactions, such as oxidation and polymerization, due to their ability to stabilize reaction intermediates. smolecule.comijraset.comevitachem.com

Materials Science: They serve as precursors for the synthesis of new materials with specific optical and magnetic properties. smolecule.comevitachem.com The vibrant and stable colors of many chromium(III) complexes also make them useful as pigments. fiveable.me

Biological Research: The potential role of chromium(III) complexes in biological processes, such as glucose metabolism and insulin (B600854) sensitivity, is an active area of investigation. smolecule.comresearchgate.net

The versatility of chromium(III) coordination chemistry, coupled with ongoing advancements in synthetic and theoretical methods, ensures its continued importance in the scientific landscape. orientjchem.orgrsc.org

Interactive Data Table: Properties of Tris(ethylenediamine)chromium(III) Chloride

PropertyValueReferences
Chemical Formula[Cr(en)₃]Cl₃ chegg.com
Molecular Weight (anhydrous)338.65 g/mol smolecule.com
Molecular Weight (hemiheptahydrate)401.71 g/mol smolecule.com
AppearanceYellow crystalline solid or powder smolecule.comevitachem.com
Water SolubilityInsoluble evitachem.comlookchem.comchemicalbook.comchemicalbook.com
UV-Vis Absorption Maximum (λmax)550 nm
Infrared (IR) Spectroscopy Peak (N-H bend)1590 cm⁻¹
Infrared (IR) Spectroscopy Peak (C-N stretch)1080 cm⁻¹

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H24CrN6+3 B092750 Chromium triethylenediamine CAS No. 15276-13-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15276-13-8

Molecular Formula

C6H24CrN6+3

Molecular Weight

232.29 g/mol

IUPAC Name

chromium(3+);ethane-1,2-diamine

InChI

InChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3

InChI Key

AYDADBTUMBSASW-UHFFFAOYSA-N

SMILES

C(CN)N.C(CN)N.C(CN)N.[Cr+3]

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.[Cr+3]

Other CAS No.

15276-13-8

Synonyms

(Cr(en)3)Cl3
chromium triethylenediamine
tris(ethylenediamine)chromium(III)

Origin of Product

United States

Advanced Synthetic Methodologies for Tris Ethylenediamine Chromium Iii Complexes

Mechanistic Investigations of Synthesis Routes

Understanding the underlying mechanisms of synthesis is crucial for optimizing reaction conditions and improving yields. The most prominent modern synthesis involves a zinc-catalyzed reaction in a non-aqueous solvent, which overcomes the inherent kinetic inertness of the chromium(III) center. rsc.orguoi.gr

A highly effective and convenient method for preparing tris(ethylenediamine)chromium(III) salts involves the use of metallic zinc as a catalyst. rsc.org This approach, developed by Gillard and Mitchell, involves reacting a chromium(III) precursor, such as chromium(III) chloride hexahydrate, with an excess of ethylenediamine (B42938) in refluxing methanol (B129727). rsc.org The presence of zinc is critical, as no significant amount of the desired product is formed in its absence. rsc.orguoi.gr

The fundamental principle behind the zinc-catalyzed synthesis lies in the differing kinetic properties of chromium(III) and chromium(II) oxidation states. Chromium(III) complexes are known to be kinetically inert, meaning their ligands exchange very slowly. sciencemadness.org Conversely, chromium(II) complexes are kinetically labile, allowing for rapid ligand substitution. uoi.grsciencemadness.org

The primary function of the zinc metal is to reduce a small portion of the chromium(III) starting material to chromium(II). uoi.grreddit.com This formation of labile Cr(II) species is the key step that facilitates the reaction. rsc.org The enhanced lability of high-spin d⁴ chromium(II) complexes is often attributed to the Jahn-Teller effect, which causes a distortion in the octahedral geometry, thereby weakening the metal-ligand bonds and accelerating substitution. reddit.comrsc.org

Once the labile chromium(II) center is formed, the ethylenediamine ligands can rapidly displace the original ligands (e.g., water molecules from the hydrated starting material). uoi.grreddit.com After the formation of the tris(ethylenediamine)chromium(II) complex, it is oxidized back to the inert and stable tris(ethylenediamine)chromium(III) state. reddit.com This oxidation can be accomplished by oxygen from the air, particularly after the reaction mixture is cooled and handled. sciencemadness.org To maximize the rate of substitution, it is often beneficial to heat the chromium(III) salt and zinc in methanol to generate the active Cr(II) species before the ethylenediamine is added. uoi.gr

There is a nuanced discussion regarding the precise role of zinc in the reaction. While many sources refer to it as a catalyst, its function can also be viewed from a stoichiometric perspective. rsc.orguoi.grrsc.orgsciencemadness.org

The "catalytic" viewpoint suggests that only a small amount of chromium(II) is needed to initiate a chain reaction. The generated Cr(II) can exchange electrons with the inert Cr(III) species, rendering them temporarily labile and susceptible to ligand substitution without requiring the entire bulk of chromium(III) to be reduced. sciencemadness.org This would explain why a relatively small piece of zinc is effective and often remains largely intact after the reaction is complete. sciencemadness.org

Table 1. Effect of Different Metals on the Yield of Tris(ethylenediamine)chromium(III) Chloride rsc.org
Metal ReductantReported Yield (%)Reaction Rate
Zinc (Granulated)51%Fast (approx. 1 hour)
Magnesium (Ribbon)38%Fast
Tin (Granulated)30%Much Slower

The kinetics of the tris(ethylenediamine)chromium(III) synthesis are profoundly influenced by the choice of solvent and the purity of the reagents, particularly the exclusion of water. rsc.orguoi.gr

The zinc-catalyzed synthesis of [Cr(en)₃]Cl₃ is highly successful in methanol, which serves as an effective solvent for the reactants. rsc.orguoi.gr The reaction is typically performed at the reflux temperature of methanol (approximately 65-70 °C), which provides the necessary thermal energy to drive the reaction at a reasonable rate. smolecule.com

In stark contrast, the synthesis is notably unsuccessful in aqueous solutions, where yields are reported to be very small. rsc.orguoi.gr The presence of water appears to inhibit or even prevent the reaction. uoi.gr It is hypothesized that the protons from water may react with and passivate the zinc metal surface or interfere with the crucial chromium(II) intermediates, thereby halting the catalytic cycle. uoi.gr Alternative non-aqueous solvent systems, such as dimethyl sulfoxide (DMSO), have also been utilized in related syntheses of chromium(III) diamine complexes. actachemscand.org

Table 2. Optimized Conditions for Zinc-Catalyzed Synthesis of [Cr(en)₃]Cl₃
ParameterConditionRationale
Chromium SourceCrCl₃·6H₂OCommonly available and soluble starting material. rsc.org
LigandAnhydrous Ethylenediamine (excess)Prevents inhibition by water and drives the reaction to completion. rsc.orguoi.gr
Catalyst/ReductantMetallic Zinc (granulated)Generates kinetically labile Cr(II) intermediates. rsc.orgreddit.com
SolventMethanolAllows for effective reaction; aqueous systems fail. rsc.orguoi.gr
TemperatureReflux (approx. 65-70 °C)Provides sufficient energy for the reaction to proceed efficiently. smolecule.com
Duration~1 hourSufficient for reaction completion with good yield. rsc.org

The success of the synthesis is critically dependent on maintaining anhydrous conditions. rsc.orguoi.gr Ethylenediamine is a polar, hygroscopic liquid capable of readily absorbing atmospheric water. uoi.gr The deliberate use of anhydrous ethylenediamine is specified in successful procedures. rsc.orguoi.gr

The introduction of water, either through a "wet" solvent or impure ethylenediamine, is detrimental to the reaction yield. uoi.gr As discussed previously, water interferes with the mechanism that relies on the generation of chromium(II) by the zinc reductant. rsc.orguoi.gr Therefore, ensuring the purity and dryness of the ethylenediamine ligand is a key parameter for optimizing the formation of the tris-chelated complex and achieving high yields. uoi.gr

Solvothermal Synthesis Approaches

Solvothermal synthesis is a technique that employs solvents at temperatures above their boiling points in a closed, pressurized system. This method is recognized as a potential route for producing tris(ethylenediamine)chromium(III) chloride, offering better control over the reaction environment. evitachem.com The use of high temperatures and pressures can facilitate the formation of the desired coordination compound. evitachem.com

While specific research detailing a dedicated solvothermal procedure for tris(ethylenediamine)chromium(III) chloride is not extensively documented, analogous syntheses of chromium(III) complexes utilize high-boiling point solvents like dimethylformamide (DMF) at elevated temperatures. For instance, other chromium(III) amine complexes have been prepared by dissolving a chromium(III) chloride precursor in DMF, distilling off water to reach a temperature of 148°C, and then reacting with the amine ligand. actachemscand.org This approach, while not strictly conforming to the high-pressure conditions of solvothermal synthesis, demonstrates the utility of high-temperature solvent-based methods in forming chromium coordination complexes.

Precipitation-Based Synthesis Techniques

Precipitation is a cornerstone technique in the synthesis and isolation of tris(ethylenediamine)chromium(III) chloride. These methods involve the controlled formation of the solid complex from a solution, often by changing the solvent composition or reactant concentrations.

One common precipitation approach begins with the creation of the tris(ethylenediamine)chromium(III) sulfate (B86663) complex. This intermediate is then dissolved in an aqueous solution of hydrochloric acid. The addition of a miscible non-solvent, such as ethanol, decreases the solubility of the chloride salt of the complex, causing the desired tris(ethylenediamine)chromium(III) chloride to precipitate and crystallize out of the solution. sciencemadness.org The mixture is often cooled in an ice bath to maximize the yield of the precipitated product. sciencemadness.org

Another method involves the direct reaction of a chromium(III) salt, such as chromium(III) chloride, with ethylenediamine in a suitable solvent under conditions that lead to the precipitation of the product. evitachem.com The resulting solid can then be collected, washed, and purified. For instance, after synthesis in methanol, the product can be washed with a mixture of ethylenediamine and methanol, followed by ether, to remove impurities. uoi.gr

Effective precipitation and crystallization are critical for achieving high purity. Key parameters that influence the outcome include the concentration of reactants, the choice of solvent and precipitating agent, and the temperature. sciencemadness.orguoi.gr

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing chromium complexes. These green approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Synthesis as a Sustainable Route

Mechanochemical synthesis represents a significant advancement in green chemistry, offering a solventless route to coordination compounds. This high-efficiency method involves the direct grinding of solid-state reactants, using mechanical energy to initiate chemical reactions.

While a specific mechanochemical procedure for tris(ethylenediamine)chromium(III) chloride is not detailed in available research, the approach has been successfully applied to synthesize other chromium(III) complexes with similar amine-based ligands. In a typical procedure, a solid chromium(III) precursor, such as [CrCl₃(THF)₃], is ground together with the desired ligand using a mortar and pestle. This technique has been shown to produce new chromium(III) complexes in high yields (95–97%) without the need for solvents, thus significantly reducing chemical waste. The application of mechanochemistry to analogous chromium compounds underscores its potential as a sustainable alternative to traditional solvent-based syntheses for tris(ethylenediamine)chromium(III) complexes.

Addressing Industrial Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly concerning reaction safety, cost-effectiveness, and waste management.

The coordination of ethylenediamine to the chromium(III) center is a significantly exothermic process. lookchem.com During synthesis, the addition of ethylenediamine to the chromium salt solution can lead to a considerable evolution of heat, causing the reaction mixture to froth and bubble. actachemscand.orglookchem.com

On an industrial scale, managing this exotherm is crucial to prevent runaway reactions and ensure product consistency. The primary strategy for control is the slow, dropwise addition of the ethylenediamine ligand to the reaction vessel. actachemscand.org This allows the heat to dissipate safely. Conducting the reaction at the reflux temperature of a solvent like methanol can also help to manage the temperature, as the boiling solvent absorbs excess heat energy. actachemscand.orguoi.gr Careful temperature monitoring and control are essential for safe and efficient large-scale production. uoi.gr

Industrial-scale synthesis of tris(ethylenediamine)chromium(III) chloride, particularly via zinc-catalyzed methods, generates waste streams that require management. uoi.gr Green chemistry principles advocate for the development of closed-loop systems that incorporate recycling and recovery of materials.

Zinc Recycling : Many established procedures for synthesizing this complex use metallic zinc as a catalyst or reducing agent to facilitate the ligand substitution on the otherwise inert chromium(III) center. uoi.gr This results in zinc-containing byproducts, such as zinc chloride, and residual zinc metal that must be filtered out. uoi.gr For industrial applications, managing this zinc waste is a significant consideration. Proposed sustainable solutions include the implementation of zinc recycling systems to recover and reuse the metal, reducing both waste and raw material costs. uoi.gr

Sophisticated Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of Tris(ethylenediamine)chromium(III) Structures

X-ray crystallography stands as the definitive method for determining the atomic arrangement in the solid state. Studies on various salts of [Cr(en)₃]³⁺ have revealed a wealth of information about its crystal packing, bond parameters, and stereoisomerism.

The crystal system and space group of tris(ethylenediamine)chromium(III) salts are highly dependent on the nature of the counter-ion and the presence of any co-crystallized solvent molecules. Single-crystal X-ray diffraction has shown that these complexes can crystallize in several different systems. For instance, tris(ethylenediamine)chromium(III) chloride adopts a trigonal crystal system with the space group R-3c. In contrast, when paired with larger, more complex anions, the crystal system can change. The salt containing the hexacyanocobaltate(III) anion, [Cr(en)₃][Co(CN)₆]·6H₂O, crystallizes in the monoclinic system with the space group C2h6-I2/a. electronicsandbooks.comnorthwestern.edu Similarly, the pentacyanonickelate(II) salt, [Cr(en)₃][Ni(CN)₅]·1.5H₂O, also exhibits a monoclinic system, but with the space group P2₁/c. northwestern.edu

CompoundCrystal SystemSpace GroupReference
[Cr(en)₃]Cl₃TrigonalR-3c
[Cr(en)₃][Co(CN)₆]·6H₂OMonoclinicC2h6-I2/a electronicsandbooks.comnorthwestern.edu
[Cr(en)₃][Ni(CN)₅]·1.5H₂OMonoclinicP2₁/c northwestern.edu

Detailed crystallographic studies have provided precise measurements of the bond lengths and angles within the [Cr(en)₃]³⁺ cation. The coordination geometry around the central chromium(III) ion is consistently found to be octahedral. The Cr–N bond lengths are a key parameter and typically fall within a narrow range, reflecting the strong coordination of the ethylenediamine (B42938) ligands.

In the case of [Cr(en)₃][Co(CN)₆]·6H₂O, the average Cr-N distance was determined to be 2.081 Å. electronicsandbooks.comnorthwestern.edu This study also reported average N-C and C-C bond lengths within the ethylenediamine ligands as 1.481 Å and 1.489 Å, respectively. electronicsandbooks.comnorthwestern.edu Other studies have reported similar average Cr-N bond lengths of 2.08 Å for the chloride salt and a range of 2.06–2.08 Å for various other complexes.

CompoundAverage Cr–N Bond Length (Å)Average N–C Bond Length (Å)Average C–C Bond Length (Å)Reference
[Cr(en)₃][Co(CN)₆]·6H₂O2.0811.4811.489 electronicsandbooks.comnorthwestern.edu
[Cr(en)₃]Cl₃2.08--
Various [Cr(en)₃]³⁺ salts2.06–2.08--

The five-membered chelate rings formed by the coordination of ethylenediamine to the chromium center are not planar. They adopt a puckered or 'gauche' conformation to minimize steric strain. These gauche forms can exist in two non-superimposable chiral conformations, designated by the lowercase Greek letters delta (δ) and lambda (λ). The δ conformation corresponds to a right-handed screw axis when viewed along the C-C bond, while the λ conformation corresponds to a left-handed screw axis.

The tris(ethylenediamine)chromium(III) complex is a classic example of a chiral coordination compound. The arrangement of the three bidentate ethylenediamine ligands around the central chromium atom creates a helical twist, resulting in two non-superimposable mirror images, or enantiomers. These are designated by the capital Greek letters Delta (Δ) for a right-handed helical arrangement and Lambda (Λ) for a left-handed helical arrangement.

Solution-Phase Structural Investigations

While X-ray crystallography provides a static picture of the complex in the solid state, techniques are needed to understand its structure and behavior in solution.

Direct experimental data from solution X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) or Wide-Angle X-ray Scattering (WAXS), specifically elucidating the second coordination sphere of the tris(ethylenediamine)chromium(III) ion, is not extensively available in the reviewed scientific literature. Such studies are challenging due to the complex nature of the cation and the relatively weak and diffuse scattering signals from the surrounding solvent molecules and counter-ions.

In principle, solution X-ray scattering could provide valuable information about the arrangement of water molecules and counter-ions around the [Cr(en)₃]³⁺ cation, which constitutes its second coordination sphere. By analyzing the scattering patterns, it is possible to model the radial distribution of solvent molecules and ions around the complex. This would reveal details about the extent of hydration, the formation of solvent shells, and the potential for ion-pairing interactions in solution. Studies on simpler aquated ions like [Cr(H₂O)₆]³⁺ have successfully used these methods to characterize their hydration shells, demonstrating the potential of the technique. A similar investigation on [Cr(en)₃]³⁺ would shed light on how the bulky, organic ligands influence the organization of the surrounding solvent environment.

Isomorphous Substitution Techniques in Solution Studies

For chromium triethylenediamine, which exists in solution as a dynamic equilibrium of several conformational isomers (diastereomers), isomorphous substitution of counter-ions can be a powerful tool to probe the energetics of these conformations. The ethylenediamine chelate rings are not planar and can adopt either a δ or λ conformation. For a given absolute configuration of the metal center (Δ or Λ), the three ethylenediamine rings can adopt different combinations of these conformations, leading to diastereomers such as the lel (parallel to the C₃ axis) and ob (oblique to the C₃ axis) forms. The most stable conformers are typically the Δ(λλλ) (lel₃) and its enantiomer Λ(δδδ) (lel₃). Other conformers include Δ(λλδ) (lel₂ob), Δ(λδδ) (lelob₂), and Δ(δδδ) (ob₃).

The substitution of a counter-ion in solution can influence the equilibrium between these conformers through ion-pairing interactions. The extent and nature of these interactions depend on the size, charge, and shape of the counter-ion, as well as the solvent properties. By systematically varying the counter-ion, for instance, substituting Cl⁻ with Br⁻ or I⁻, or with a larger anion like ClO₄⁻ or PF₆⁻, the subtle energetic balance between the lel and ob conformers can be perturbed. These perturbations can then be monitored using sensitive spectroscopic techniques.

Detailed Research Findings

While direct and extensive research applying isomorphous substitution specifically to probe the solution-state conformational analysis of this compound is not widely documented, the principles can be illustrated through hypothetical scenarios based on known behaviors of similar tris(ethylenediamine) metal complexes. The primary methods to observe the effects of such substitutions would be Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are highly sensitive to the chiral environment and conformational changes of the complex.

Similarly, high-resolution NMR spectroscopy can provide information on the population of different conformers. While the rapid interconversion between conformers at room temperature might lead to averaged signals, changes in the chemical shifts of the ethylenediamine protons upon substitution of the counter-ion could indicate a shift in the time-averaged conformation.

The following data tables illustrate hypothetical results from such studies, demonstrating how isomorphous substitution could be used to gain insight into the conformational landscape of this compound in solution.

Table 1: Hypothetical Circular Dichroism Data for Δ-[Cr(en)₃]X₃ in Aqueous Solution

This table shows potential changes in the molar ellipticity ([θ]) at the wavelength of maximum intensity for a specific electronic transition, indicating a shift in the lel₃/ob₃ conformational equilibrium upon changing the counter-ion (X⁻). A larger [θ] value might suggest a higher population of the more symmetric and stable lel₃ conformer.

Counter-ion (X⁻)Ionic Radius (Å)Molar Ellipticity [θ] (deg cm² dmol⁻¹) at λ_maxInferred Predominant Conformer
F⁻1.33+4500lel₃
Cl⁻1.81+4200lel₃
Br⁻1.96+4000lel₃ with increased ob character
I⁻2.20+3800Shift towards ob conformers
ClO₄⁻2.40+4800Stronger preference for lel₃

Table 2: Hypothetical NMR Chemical Shift Data for the Methylene (B1212753) Protons of Cr(en)₃₃ in Various Solvents with Different Isomorphous Anions

This table presents a hypothetical scenario where the chemical shift of the methylene protons of the ethylenediamine ligands is influenced by the presence of different isomorphously substituted anions in a non-coordinating solvent. The change in chemical shift (Δδ) relative to a reference state could indicate the degree of ion-pairing and its effect on the average conformation.

Anion (Y⁻) in [N(Bu)₄]YSolventChemical Shift (δ) of -CH₂- protons (ppm)Chemical Shift Change (Δδ) (ppm)
PF₆⁻ (Reference)Acetonitrile2.850.00
BF₄⁻Acetonitrile2.87+0.02
ClO₄⁻Acetonitrile2.88+0.03
SbF₆⁻Acetonitrile2.84-0.01

These illustrative data demonstrate the potential of isomorphous substitution as a subtle yet powerful technique for the structural elucidation and conformational analysis of this compound in the solution phase. By carefully selecting the substituting ions and employing sensitive spectroscopic methods, it is possible to gain a deeper understanding of the delicate energetic balance that governs the conformational preferences of such complexes in different chemical environments.

Theoretical and Computational Studies of Electronic Structure and Bonding

Ligand Field Theory and Spectrochemical Series Analysis.uwimona.edu.jmresearchgate.netresearchgate.net

Ligand Field Theory (LFT) offers a framework for understanding the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the ligands.

In an octahedral environment, such as in chromium triethylenediamine, the five degenerate d-orbitals of the chromium(III) ion are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). umass.edulibretexts.org The energy difference between these sets is denoted as Δo or 10Dq, the crystal field splitting parameter. umass.educore.ac.uk The magnitude of Δo is a measure of the strength of the ligand field and can be determined experimentally from the electronic absorption spectrum of the complex. libretexts.orglacc-terryb.com For Cr(III) complexes, the energy of the lowest energy spin-allowed electronic transition, ⁴A₂g → ⁴T₂g, corresponds directly to Δo. uwimona.edu.jmlacc-terryb.com The value of Δo for tris(ethylenediamine)chromium(III) is influenced by the strong-field nature of the ethylenediamine (B42938) ligands.

The spectrochemical series arranges ligands in order of their ability to cause d-orbital splitting. umass.edu Ethylenediamine is positioned towards the strong-field end of this series, leading to a relatively large Δo value for [Cr(en)₃]³⁺ compared to complexes with weaker field ligands like water or halides. umass.edulacc-terryb.com

Table 1: Comparison of Δo for selected Cr(III) complexes

Complex Ligand Δo (cm⁻¹)
[Cr(H₂O)₆]³⁺ H₂O ~17,400
[Cr(en)₃]³⁺ en ~21,900

This is an interactive table. The values are approximate and can vary slightly based on experimental conditions.

Tanabe-Sugano diagrams are graphical plots that show the energies of electronic states in a transition metal complex as a function of the ligand field strength (Δo), normalized by the Racah parameter B (a measure of interelectronic repulsion). libretexts.orgwikipedia.orgnumberanalytics.com For a d³ ion like Cr(III) in an octahedral field, the Tanabe-Sugano diagram predicts the energies of the spin-allowed transitions. uwimona.edu.jmresearchgate.net

The ground state for a d³ complex is always ⁴A₂g. umass.edu The diagram for a d³ configuration shows three spin-allowed transitions from the ground state to the excited states: ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P). uwimona.edu.jm By comparing the experimentally observed absorption bands in the electronic spectrum of [Cr(en)₃]³⁺ with the transitions predicted by the Tanabe-Sugano diagram, one can determine the values of Δo and the Racah parameter B. libretexts.orgwikipedia.org These diagrams are particularly useful because they can be applied to both high-spin and low-spin complexes. wikipedia.org

The strength of the ligand, as quantified by its position in the spectrochemical series and its corresponding Δo value, directly influences the electronic transitions observed in the complex. umass.edunumberanalytics.com Stronger field ligands like ethylenediamine cause a larger splitting of the d-orbitals. umass.edu This increased splitting energy means that higher energy light (shorter wavelength) is required to promote an electron from the t₂g to the eg orbitals.

The coordination geometry of this compound is octahedral, with the three bidentate ethylenediamine ligands wrapping around the central chromium ion. libretexts.org This D₃ symmetric structure is highly stable due to the chelate effect. The octahedral geometry is fundamental to the d-orbital splitting pattern described by Ligand Field Theory. libretexts.orglibretexts.org Any distortion from a perfect octahedral geometry can lead to further splitting of the t₂g and eg energy levels, which can sometimes be observed as fine structure in the electronic spectra. researchgate.net

Density Functional Theory (DFT) and Advanced Computational Chemistry.umn.edumdpi.comacs.orgresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of transition metal complexes. umn.eduresearchgate.net DFT methods calculate the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. umn.edumdpi.com

A significant application of DFT is the prediction and interpretation of spectroscopic properties. nih.govrsc.orgdicp.ac.cn By calculating the energies of the ground and excited electronic states, DFT can predict the energies of electronic transitions, which can then be compared with experimental UV-Vis spectra. nih.gov These calculations can help to assign the observed absorption bands to specific electronic transitions. Furthermore, DFT can be used to calculate other spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra), which provides further insight into the structure and bonding of the complex. nih.govresearchgate.net Computational studies have successfully predicted spectroscopic parameters for various molecules, demonstrating the utility of DFT in this area. nih.gov

Investigation of Magnetic Properties and Exchange Coupling

The magnetic properties of chromium(III) complexes, including this compound, are of significant interest in understanding the interactions between metal centers. In the case of dimeric or polymeric chromium(III) complexes, the magnetic susceptibility measurements can reveal the nature and magnitude of the exchange interaction between the chromium ions.

For instance, in a cyanide-bridged binuclear chromium(III) complex, magnetic susceptibility measurements indicated an antiferromagnetic interaction between the Cr(III) centers. researchgate.netrsc.org This means that the spins of the unpaired electrons on the adjacent chromium ions align in opposite directions. The strength of this interaction is quantified by the exchange coupling constant, J. For this particular cyanide-bridged dimer, the experimentally determined J value was -16 cm⁻¹. researchgate.netrsc.org

Theoretical calculations using density functional theory (DFT) at the B3LYP level have been employed to complement experimental findings. For the aforementioned cyanide-bridged dimer, the calculated exchange coupling constant (J) was -23.2 cm⁻¹, which is in good agreement with the experimental value. researchgate.netrsc.org This demonstrates the power of computational methods in predicting and interpreting the magnetic properties of these complex systems.

In another study involving tris(ethylenediamine)chromium(III) trioxalatochromate(III), magnetic susceptibility measurements were conducted using the SQUID method. researchgate.netspringerprofessional.de The data followed the Curie-Weiss law, and a Weiss constant of -2.00 K was determined. springerprofessional.de The negative Weiss constant is also indicative of antiferromagnetic interactions between the chromium centers within the crystal lattice. The structure of this salt consists of chains of alternating cations and anions, and the magnetic interactions were found to be weaker along the c-axis where the Cr-Cr distances are shortest, compared to off-axis interactions. researchgate.net

It's important to note that the magnetic properties of this compound can be influenced by factors such as hydration of the sample or the presence of impurities. Therefore, rigorous drying of samples and the use of sensitive techniques like SQUID magnetometry are crucial for obtaining accurate magnetic susceptibility data.

Computational Analysis of Zero-Field Splitting Parameters

Zero-field splitting (ZFS) refers to the lifting of the degeneracy of spin states in a transition metal complex even in the absence of an external magnetic field. This phenomenon is particularly relevant for complexes with more than one unpaired electron, such as chromium(III) which has a d³ electronic configuration and thus three unpaired electrons. testbook.comprepp.in The ZFS is described by the parameters D (axial) and E (rhombic).

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the ZFS in chromium(III) complexes. electronicsandbooks.com In the absence of a magnetic field, the quartet ground state of a chromium(III) ion is split into two doublets, separated by an energy of 2[D² + 3E²]¹/². electronicsandbooks.com

Computational methods have become increasingly important in predicting and understanding the ZFS parameters. For chromium(IV) molecular qubits, multiconfigurational methods have been shown to perform well in predicting the trend in the ratio of the rhombic and axial ZFS parameters, |E/D|. chemrxiv.org The coordination environment around the metal center significantly impacts the spin properties, making the choice of geometry for computations a critical factor. chemrxiv.org

Multiconfigurational Quantum Chemical Methods (e.g., CASSCF, CASPT2, MC-PDFT)

To obtain a more accurate and detailed understanding of the electronic structure and properties of this compound, advanced multiconfigurational quantum chemical methods are employed. These methods are particularly important for systems with significant static electron correlation, which is often the case for transition metal complexes.

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method provides a good qualitative description of systems with static correlation by optimizing both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. chemrxiv.orgacs.org For chromium(III) complexes, the active space would typically include the chromium 3d orbitals and the electrons within them.

Second-Order Perturbation Theory (CASPT2): To account for the dynamic electron correlation that is not fully captured by CASSCF, second-order perturbation theory can be applied to the CASSCF wavefunction. The resulting CASPT2 method generally provides results with an accuracy comparable to more computationally expensive methods. chemrxiv.orgacs.orgnih.gov It has been widely used for studying the excited states of molecules. researchgate.net

Multiconfiguration Pair-Density Functional Theory (MC-PDFT): MC-PDFT is a more recent method that offers an accuracy similar to CASPT2 but at a significantly reduced computational cost. chemrxiv.orgnih.gov This makes it a promising approach for studying larger and more complex systems. MC-PDFT has been successfully applied to the study of g-tensors and ZFS in transition metal complexes. chemrxiv.org

These multiconfigurational methods have been used to study various aspects of chromium complexes, including the energies of spin-free states and the energy differences between different spin states (e.g., triplet and singlet states). chemrxiv.org The choice of the active space and the specific computational method can influence the calculated properties, and careful benchmarking against experimental data is often necessary. chemrxiv.org

Stereochemical Dynamics and Chiral Properties

Chiral Resolution and Enantiomeric Purity

The existence of non-superimposable mirror images, or enantiomers, necessitates methods for their separation and the determination of their absolute configurations.

Application of Chiral Anions for Enantiomer Separation (e.g., (+)-Tartrate)

The primary method for resolving the racemic mixture of [Cr(en)₃]³⁺ into its constituent enantiomers involves the use of a chiral resolving agent. A common and effective agent is the anion of (+)-tartaric acid. The principle of this separation lies in the formation of diastereomeric salts with different solubilities.

When a solution containing the racemic [Cr(en)₃]³⁺ cations is treated with a salt of a chiral anion, such as sodium (+)-tartrate, two diastereomeric salts are formed: Λ-Cr(en)₃ₓ and Δ-Cr(en)₃ₓ. Because these diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.orgacs.orgrsc.org One diastereomer will preferentially crystallize from the solution under controlled conditions, leaving the other enriched in the mother liquor. Once the diastereomeric salt is isolated, the chiral anion can be replaced by a non-chiral anion, such as chloride, to yield the pure enantiomer of the chromium complex. rsc.orgrsc.org

Resolving AgentDiastereomer 1Diastereomer 2Separation Method
(+)-TartrateΛ-Cr(en)₃ₓΔ-Cr(en)₃ₓFractional Crystallization

This table illustrates the diastereomers formed during chiral resolution.

Absolute Configuration Determination (Λ and Δ Notation)

Once separated, the absolute configuration of the enantiomers is assigned using the Λ (Lambda) and Δ (Delta) notation. nih.govhw.ac.uk This system describes the "handedness" of the propeller-like arrangement of the chelate rings.

To assign the configuration, one views the complex down its three-fold (C₃) symmetry axis. If the chelate rings trace a right-handed helix, the configuration is designated as Δ. If they trace a left-handed helix, the configuration is designated as Λ. These two forms are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in opposite directions. nih.govhw.ac.uk The direction of rotation (dextrorotatory (+) or levorotatory (-)) must be determined experimentally and does not directly correlate with the Λ/Δ designation without prior knowledge, as complexes with identical configurations but different metal centers can rotate light in opposite directions. nih.govhw.ac.uk

Stereochemical Isomerism and Conformational Studies

Beyond the existence of enantiomers, the flexibility of the ethylenediamine (B42938) chelate rings introduces further levels of isomerism.

Lel/Ob Orientations of Chelate Rings

Each five-membered ethylenediamine chelate ring is non-planar and can adopt one of two primary conformations, designated as λ (lambda) and δ (delta). rsc.org The orientation of the C-C bond of the ethylenediamine backbone relative to the C₃ symmetry axis of the complex is described by the terms lel and ob. rsc.orgacs.org

Lel (parallel): The C-C bond of the ethylenediamine ligand is oriented approximately parallel to the C₃ axis of the complex. rsc.org

Ob (oblique): The C-C bond is oriented obliquely to the C₃ axis. rsc.org

For a Δ-configured complex, a δ conformation of the chelate ring results in a lel orientation, while a λ conformation results in an ob orientation. The reverse is true for the Λ-configured complex.

Diastereomer and Enantiomer Analysis

Δ-(lel)₃

Δ-(lel)₂(ob)

Δ-(lel)(ob)₂

Δ-(ob)₃

The mirror images of these (e.g., Λ-(ob)₃, Λ-(ob)₂(lel), etc.) constitute the corresponding set of diastereomers for the Λ enantiomer. rsc.orgacs.org The (lel)₃ and (ob)₃ forms have D₃ symmetry, while the mixed forms (lel)₂(ob) and (lel)(ob)₂ have lower C₂ symmetry. While these conformations rapidly interconvert in solution, they can be observed in crystal structures. The (lel)₃ conformation is generally considered to be the most stable due to reduced inter-ligand steric repulsions.

Metal Center ConfigurationChelate Ring OrientationsResulting DiastereomerPoint Group
Δ3 lelΔ-(lel)₃D₃
Δ2 lel, 1 obΔ-(lel)₂(ob)C₂
Δ1 lel, 2 obΔ-(lel)(ob)₂C₂
Δ3 obΔ-(ob)₃D₃
Λ3 obΛ-(ob)₃D₃
Λ2 ob, 1 lelΛ-(ob)₂(lel)C₂
Λ1 ob, 2 lelΛ-(ob)(lel)₂C₂
Λ3 lelΛ-(lel)₃D₃

This interactive table details the possible diastereomers of [Cr(en)₃]³⁺.

Racemization Pathways and Mechanisms

Optically active solutions of [Cr(en)₃]³⁺ can undergo racemization, the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers, leading to a loss of optical activity. This process can occur through various thermal or photochemical pathways.

The racemization of tris-chelate complexes like [Cr(en)₃]³⁺ is generally believed to occur via intramolecular twist mechanisms, as dissociative pathways involving the one-ended decoordination of a ligand would also likely lead to decomposition or isomerization, which is not always observed. rsc.org Two primary twist mechanisms are considered:

Ray-Dutt Twist (Rhombic Twist): This pathway involves a transition state with D₃h symmetry.

Bailar Twist (Trigonal Twist): This mechanism proceeds through a trigonal prismatic transition state with C₂ᵥ symmetry.

Studies on the racemization of related chromium(III) complexes, such as cis-[CrCl₂(en)₂]⁺ in the solid state, suggest an intramolecular rhombic twist mechanism. rsc.org For tris-chelate complexes, both pathways are plausible, and the operative mechanism can depend on the specific complex and conditions. rsc.org

Furthermore, racemization can be induced photochemically. The photoracemization of Δ- and Λ-[Cr(en)₃]³⁺ has been studied, indicating that absorption of light can provide an alternative, lower-energy pathway for the interconversion of enantiomers. acs.org Studies on the related [Cr(C₂O₄)₃]³⁻ (chromium trioxalate) ion suggest a photoinduced racemization mechanism involving the rupture of a Cr-O bond to form an unstable trigonal bipyramidal intermediate, which can then reform as either enantiomer. This highlights that racemization can proceed through bond-rupture or bond-twist mechanisms, depending on the energy input and the nature of the complex.

Reaction Kinetics and Mechanistic Pathways of Tris Ethylenediamine Chromium Iii Complexes

Ligand Substitution Reactions

Ligand substitution in [Cr(en)₃]³⁺ involves the replacement of one or more bidentate ethylenediamine (B42938) (en) ligands by other species, typically solvent molecules (solvolysis) or other nucleophiles. The primary and most studied substitution reaction is aquation (also referred to as acid hydrolysis), where a water molecule replaces a ligand in an acidic aqueous solution. This process is the initial, rate-determining step for the complete decomposition of the complex.

[Cr(en)₃]³⁺ + 2H₂O → [Cr(en)₂(H₂O)₂]³⁺ + en

This initial aquation is followed by further, often faster, substitution steps that can eventually lead to the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. Studies on the substitution of ethylenediamine from [Cr(en)₃]³⁺ by other chelating agents, such as ethylenediaminetetraacetic acid (EDTA), also depend on this initial, slow aquation step. niscpr.res.in

Kinetic Studies of Ligand Exchange

Kinetic studies on [Cr(en)₃]³⁺ are challenging due to the complex's high stability and slow reaction rates. Most investigations focus on the acid-catalyzed aquation, as the complex rapidly decomposes in strongly basic solutions.

The substitution reactions of [Cr(en)₃]³⁺ are exceptionally slow, making the determination of a precise rate law for the exchange of an ethylenediamine ligand difficult. However, it is widely understood that the aquation process is acid-catalyzed. The first step involves the protonation of a coordinated nitrogen atom, which weakens the Cr-N bond and facilitates the unwrapping of one end of the bidentate ligand.

In a study of the reaction between [Cr(en)₃]³⁺ and EDTA in basic media, it was observed that the reaction rate decreased as the concentration of hydroxide (B78521) ions increased. niscpr.res.in This suggests that the reaction pathway is inhibited by base, reinforcing the importance of acid-catalyzed pathways for ligand substitution.

The general rate law for substitution reactions often involves pre-equilibrium steps, including the formation of an ion-pair with an incoming nucleophile, followed by the rate-determining substitution step. For a substitution reaction with a ligand Y⁻, the rate can be expressed in a form that accounts for both a solvent-assisted (k₁) and a ligand-assisted (k₂) pathway, often preceded by an outer-sphere association (Kₒₛ):

Rate = (k₁ + k₂Kₒₛ[Y⁻]) [Cr(en)₃³⁺]

Due to the inertness of the complex, direct substitution is often negligible (k₂ is very small), and the reaction proceeds primarily through solvolysis (the k₁ pathway), which itself is very slow.

The stability and reactivity of [Cr(en)₃]³⁺ are highly dependent on pH. The complex is remarkably stable in acidic to neutral solutions. In strongly acidic solutions, the rate of aquation increases due to the catalysis by H⁺ ions, which facilitate the cleavage of the strong Cr-N bonds. Conversely, in basic solutions, while many Cr(III) complexes show increased lability due to the formation of reactive hydroxo-conjugate bases, studies involving the reaction of [Cr(en)₃]³⁺ with EDTA have shown that the rate decreases with increasing hydroxide concentration. niscpr.res.in

The rates of ligand substitution for [Cr(en)₃]³⁺ show a strong dependence on temperature, as expected for reactions with a high activation energy. While specific activation parameters for the aquation of [Cr(en)₃]³⁺ are not readily found in the literature due to its extreme inertness, data from related chromium(III)-amine complexes provide insight into the typical values. These complexes consistently exhibit high activation enthalpies (ΔH‡), reflecting the significant energy required to break the Cr-N bonds. The activation entropies (ΔS‡) are often negative, which is a key indicator of an associative mechanism.

For context, the table below presents activation parameters for the aquation of related cis-dichloro-bis(diamine)chromium(III) complexes. These values illustrate the substantial energy barrier and the associative nature of substitution at a Cr(III) center.

ComplexΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
cis-[Cr(en)₂Cl₂]⁺90.4-46
cis-[Cr(pn)₂Cl₂]⁺92.5-42
cis-[Cr(tn)₂Cl₂]⁺85.8-63
Data sourced from studies on related chromium(III) complexes for illustrative purposes. en = ethylenediamine, pn = 1,2-propanediamine, tn = 1,3-propanediamine.

Proposed Mechanisms (Associative, Dissociative, Interchange)

Ligand substitution at an octahedral metal center can proceed through several mechanistic pathways, broadly classified as dissociative (D), associative (A), or interchange (I).

Dissociative (D) Mechanism: Involves the formation of a five-coordinate intermediate after the leaving group departs. The rate is primarily dependent on the breaking of the metal-ligand bond.

Associative (A) Mechanism: Involves the formation of a seven-coordinate intermediate as the incoming ligand binds to the complex before the leaving group departs. The rate is sensitive to the identity of the entering ligand.

Interchange (I) Mechanism: A concerted process where the entering ligand moves into the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further divided into:

Dissociative Interchange (Iₔ): The bond to the leaving group is significantly stretched in the transition state.

Associative Interchange (Iₐ): The bond to the incoming ligand is significantly formed in the transition state.

For chromium(III) complexes like [Cr(en)₃]³⁺, an associative interchange (Iₐ) mechanism is generally proposed. researchgate.net This is supported by several lines of evidence from related Cr(III) systems, including:

Negative Activation Volumes (ΔV‡): Studies on the aquation of various Cr(III) ammine complexes consistently show negative values for ΔV‡, indicating a contraction in volume as the transition state is formed. This is consistent with the association of the incoming water molecule.

Negative Activation Entropies (ΔS‡): As shown in the table above, substitution reactions at Cr(III) centers typically have negative activation entropies, implying a more ordered transition state, which supports an associative pathway.

Influence of Entering Ligand: The rates of anation (entry of an anion) at Cr(III) aqua-complexes show a dependence on the nature of the entering ligand, which is characteristic of an associative process.

The d³ electronic configuration of Cr(III) results in empty, low-lying t₂g orbitals that can accommodate the incoming nucleophile, facilitating an associative pathway.

A crucial prerequisite for ligand substitution, particularly in an interchange mechanism, is the formation of an outer-sphere complex or ion pair. semanticscholar.orgias.ac.in In this arrangement, the incoming ligand (nucleophile) is held in the second coordination sphere of the metal complex by electrostatic forces, positioned to enter the inner coordination sphere as the leaving group departs.

The existence of these ion pairs for [Cr(en)₃]³⁺ has been confirmed experimentally. Spectrophotometric studies show shifts in the absorption spectra of the complex upon the addition of various anions like Cl⁻, Br⁻, I⁻, and SCN⁻, indicating the formation of outer-sphere associates. chempap.orgchemicalpapers.com Furthermore, conductometric measurements have been used to determine the thermodynamic association constants (Kₐ) for these ion pairs. oup.com

The formation of an outer-sphere complex is the first equilibrium step in the widely accepted interchange mechanism for substitution:

[Cr(en)₃]³⁺ + Y⁻ ⇌ {[Cr(en)₃]³⁺, Y⁻} (Outer-sphere association, Kₒₛ)

{[Cr(en)₃]³⁺, Y⁻} → Products (Interchange step, kᵢ)

The table below lists the logarithmic association constants for [Cr(en)₃]³⁺ with several common anions, highlighting the prevalence of this initial interaction.

Anion (X⁻)Log KₐMethod
Cl⁻1.5Conductometry
Br⁻1.5Conductometry
NO₃⁻1.4Conductometry
I⁻0.25Spectrophotometry
Data sourced from conductometric and spectrophotometric studies. oup.comchempap.org

This initial ion-pairing step is critical as it increases the effective concentration of the nucleophile near the complex, thereby facilitating the subsequent rate-determining interchange step.

Identification of Reaction Intermediates

The study of tris(ethylenediamine)chromium(III) reactions often involves the identification of transient species that provide insight into the reaction mechanism. For instance, in the thermal decomposition of tris(ethylenediamine)chromium(III) chloride, in-situ Raman spectroscopy has been instrumental in detecting short-lived intermediates. One such identified species is the cis-dichlorobis(ethylenediamine)chromium(III) chloride. The formation of this intermediate is a key step in the ligand substitution process that occurs upon heating.

Furthermore, research into the hydrolysis of tris(diamine)chromium(III) salts has led to the isolation and identification of intermediate species. These studies have successfully characterized two intermediates in the aging reaction of related cobalt complexes, suggesting similar pathways may exist for chromium analogues. researchgate.net Computational studies on chromium(III) complexes have also highlighted the formation of various species, particularly at different pH levels, which can act as intermediates in halide-water exchange pathways. murdoch.edu.au

Solid-State Ligand Substitution (Deaquation-Anation)

Solid-state reactions of tris(ethylenediamine)chromium(III) complexes, particularly deaquation-anation (the removal of a water ligand followed by the coordination of an anion), have been investigated through thermal analysis techniques. The thermal decomposition of related trans-[CrF(H₂O)(en)₂]I₂ has been studied using isothermal and non-isothermal thermogravimetry (TG) to determine kinetic parameters and deduce the physical model of the reaction, including the roles of nucleation, growth, and intermediates. researchgate.net

Heating tris(ethylenediamine)chromium(III) chloride at 210°C leads to the loss of an ethylenediamine ligand and subsequent substitution by a chloride ion, yielding cis-[Cr(en)₂Cl₂]Cl. smolecule.com This solid-state transformation is a valuable synthetic route to this specific isomer. smolecule.comrsc.org The activation energy for the dissociation of the ethylenediamine ligand in this process has been determined to be approximately 85 kJ/mol.

Similarly, the thermal decomposition of trans-difluoro bis-(ethylenediamine) chromium (III) chloride 1.5 hydrate (B1144303) proceeds in distinct stages, beginning with dehydration, followed by deamination (loss of the amine ligand), and finally, the complete breakdown of the complex to form chromium(III) oxide. researchgate.net The activation energies for the dehydration and deamination steps of a related complex were found to be 38.3 and 103 kJ/mol, respectively. researchgate.net

Redox Chemistry and Electron Transfer Processes

The redox behavior of tris(ethylenediamine)chromium(III) complexes is a cornerstone of their chemical reactivity, with the Cr(III)/Cr(II) redox couple playing a central role in facilitating electron transfer reactions. evitachem.com This activity is fundamental to its applications in areas such as catalysis for oxidation and polymerization reactions. evitachem.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a key technique for probing the redox properties of tris(ethylenediamine)chromium(III) complexes. The Cr(III)/Cr(II) redox couple exhibits a half-wave potential (E₁/₂) of approximately -0.45 V versus a saturated calomel (B162337) electrode (SCE) in aqueous media. This electrochemical signature allows for the monitoring of electron transfer processes.

Studies on related chromium complexes, such as those with 1,10-phenanthroline, have also utilized cyclic voltammetry to investigate their redox behavior and compare it to that of the tris(ethylenediamine)chromium(III) ion. electronicsandbooks.com Furthermore, cyclic voltammetry has been employed to study the electrodeposition of chromium from Cr(III) solutions, where the reduction of Cr(III) can occur in a two-step process through the formation of Cr(II). researchgate.net In some cases, the reduction of Cr(III) to Cr(0) may even appear as a single step in the presence of certain additives. researchgate.net

Cr(III)/Cr(II) Redox Couple Dynamics

The dynamics of the Cr(III)/Cr(II) redox couple are crucial to the function of tris(ethylenediamine)chromium(III) in various applications. The interconversion between these two oxidation states is a facile process that underpins the complex's ability to participate in electron transfer reactions. evitachem.com The zinc-catalyzed synthesis of tris(ethylenediamine)chromium(III) chloride likely proceeds through the generation of kinetically labile chromium(II) species, which readily undergo ligand substitution. rsc.org

In the context of redox flow batteries, the Cr(III)/Cr(II) couple is of significant interest. Research on chromium complexes with ligands like ethylenediaminetetraacetate (B1237979) (EDTA) has shown that the Cr(III)-EDTA/Cr(II)-EDTA redox reaction is kinetically fast at a graphite (B72142) electrode. researchgate.net The chemical and electrochemical behavior of the Cr(III)/Cr(II) half-cell in redox energy storage systems has been extensively studied, identifying the specific Cr(III) complexes involved and following their transformations during charge-discharge cycles. osti.gov

Mechanisms of Oxidation and Reduction Reactions

The oxidation and reduction of tris(ethylenediamine)chromium(III) can proceed through various mechanisms. Oxidation can be achieved using agents like N-bromosuccinimide (NBS), leading to the formation of different chromium species. Conversely, reduction to Cr(II) is a key step in many of its catalytic applications.

In related chromium(III) systems, oxidation mechanisms have been investigated in detail. For example, the oxidation of Cr(III) by sulfate (B86663) radicals is proposed to occur via an inner-sphere mechanism, involving the formation of a [Cr(III)–SO₄⁻˙] precursor adduct, followed by an internal electron transfer to form Cr(IV). researchgate.net The oxidation of chromium(III)-thiolato complexes has also been studied, revealing that they are oxidized much more rapidly than their cobalt(III) counterparts. researchgate.net

Ligand Redox Non-Innocence in Chromium Complexes

The concept of ligand redox non-innocence, where the ligand itself can participate in redox reactions, adds another layer of complexity to the chemistry of chromium complexes. While the ethylenediamine ligand in tris(ethylenediamine)chromium(III) is generally considered "innocent," studies on other chromium complexes with redox-active ligands have provided valuable insights into this phenomenon.

For instance, research on chromium complexes with bipyridine ligands has shown that these ligands can be redox-active, allowing for multiple electron transfers. researchgate.net This property is particularly relevant for applications such as non-aqueous redox flow batteries. researchgate.net Studies on carbodicarbene (CDC) ligands coordinated to chromium have demonstrated that upon oxidation, the ligand can be oxidized rather than the metal center, with the unpaired spin density localized on the ligand. nih.gov The investigation of nitrogen K-edge X-ray absorption spectra of various transition metal complexes, including those with ethylenediamine, provides a direct spectroscopic method for identifying redox-active N-donor ligands and quantifying their covalency. rsc.orgscispace.com This technique has been used to show that upon oxidation of a nickel complex with a PNP pincer ligand, the ligand itself is oxidized, exhibiting aminyl radical character. rsc.orgscispace.com

Photochemistry and Photophysical Properties

Photoaquation and Photostereochemistry

Photoaquation is a key photochemical reaction for many chromium(III) complexes in aqueous solutions, where a coordinated ligand is replaced by a water molecule upon irradiation. This process is often accompanied by changes in the stereochemistry of the complex.

Mechanisms of Photoinduced Cr–N Bond Dissociation

Upon photoexcitation of chromium triethylenediamine, the primary photochemical event is the dissociation of a chromium-nitrogen (Cr-N) bond. nih.gov Theoretical studies, including time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF) calculations, have shown that after the initial population of a quartet ligand field excited state, the system relaxes by breaking a Cr-N bond. nih.gov This dissociation is a crucial step that initiates the subsequent photochemical and photophysical pathways. The quantum yield for the release of an ammonia (B1221849) ligand in related chromium(III) amine complexes has been found to be constant over a wide range of chloride ion concentrations, suggesting a mechanism that is independent of the surrounding medium for this initial step. researchgate.net

Formation of Quasi-Trigonal Bipyramid Intermediates

Following the dissociation of a Cr-N bond, a five-coordinate intermediate is formed. Computational studies have identified this intermediate as having a quasi-trigonal bipyramid geometry. nih.gov This five-coordinate species is a key structure in the photochemical reaction pathway. The formation of such trigonal-bipyramidal intermediates has also been postulated in the photochemistry of other chromium(III) complexes, where they are thought to be involved in the subsequent stereochemical changes. electronicsandbooks.com

Nonadiabatic Relaxation Pathways and Conical Intersections

The relaxation from the excited state back to the ground state is a nonadiabatic process, meaning it involves transitions between different potential energy surfaces. A critical feature of this relaxation in this compound is the presence of a conical intersection. nih.gov This is a point where the potential energy surfaces of the excited and ground quartet states intersect. nih.gov The quasi-trigonal bipyramid intermediate represents such a conical intersection. nih.gov Nonadiabatic relaxation through these intersections is an efficient pathway for the system to return to the ground state. nih.gov The concept of conical intersections is fundamental to understanding the rapid, radiationless decay observed in many photochemical systems. kcsnet.or.krrug.nl

Generation and Isomerization of Photoaquated Products

After nonadiabatic relaxation through the conical intersection, the system evolves to square pyramidal structures that can then coordinate a water molecule, leading to the formation of the observed monoaquated photoproducts. nih.gov In the case of Λ-[Cr(en)3]3+ (where 'en' is ethylenediamine), photoaquation in an acidic aqueous solution results in the formation of three isomers of [Cr(en)2(enH)(H2O)]4+: the Λ-cis, Δ-cis, and trans isomers. researchgate.net The quantum yields for the formation of these products are independent of the irradiation wavelength, which suggests that the reaction proceeds from the lowest-lying quartet excited state. researchgate.net The presence of these same structural features on the potential energy surfaces of the photoproducts themselves can account for the range of experimentally observed photostereoisomers. nih.gov

Photoproduct IsomerQuantum Yield researchgate.net
Λ-cis-[Cr(en)2(enH)(H2O)]4+0.10
Δ-cis-[Cr(en)2(enH)(H2O)]4+0.03
trans-[Cr(en)2(enH)(H2O)]4+0.24

Excited State Dynamics

The behavior of the this compound complex immediately following light absorption is governed by its excited state dynamics. This involves the population of specific excited states and their subsequent relaxation processes.

Population of Quartet Ligand Field Excited States

Upon absorption of light, the chromium(III) ion in the complex is promoted to a quartet ligand field excited state. nih.gov For Cr(III) complexes, which have a d3 electron configuration, the ground state is a quartet state (4A2g in octahedral symmetry). umass.edu Optical excitation to other quartet excited states, such as the 4T2g and 4T1g states, is a spin-allowed transition and therefore more intense than transitions to doublet states. umass.edu Theoretical calculations confirm that the photochemical reactivity of this compound originates from the population of a quartet ligand field excited state. nih.gov The subsequent relaxation from this state, including intersystem crossing to doublet states and back-intersystem crossing to the reactive quartet state, accounts for phenomena such as delayed reactions. researchgate.net

Relaxation to Ground State Manifolds

Following photoexcitation, the this compound complex, [Cr(en)₃]³⁺, must return to its electronic ground state, a process governed by a series of relaxation pathways. The journey from the excited quartet (⁴T₂) and doublet (²E, ²T₁) states back to the quartet ground state (⁴A₂) is fundamental to its photophysical behavior.

The subsequent relaxation from the lowest-lying excited doublet state (²E) to the quartet ground state (⁴A₂) is a spin-forbidden transition. This forbidden nature significantly slows the relaxation process, resulting in the characteristically long luminescence lifetimes observed for many chromium(III) complexes. nih.gov The rate of this non-radiative decay can be influenced by several factors, including the vibrational modes of the ligands and interactions with the solvent. For instance, high-frequency vibrations, such as C-H stretches in the ethylenediamine (B42938) ligands, can provide an efficient pathway for non-radiative decay, thus quenching luminescence. nih.gov

Theoretical models and computational studies have been employed to understand the complex potential energy surfaces and the role of conical intersections, which are points where different electronic states have the same energy and can facilitate rapid, non-adiabatic relaxation back to the ground state. hw.ac.ukaip.org The environment, such as the host lattice in solid-state applications or the solvent in solutions, plays a significant role in mediating these relaxation processes. researchgate.net

Applications in Photonics and Luminescence

The distinct photophysical properties of this compound, particularly its sharp and long-lived luminescence, make it a compound of interest for applications in photonics and luminescence. rsc.orgacs.org

Tuning Electronic Properties for Photonic Applications

The electronic and luminescent properties of chromium(III) complexes like [Cr(en)₃]³⁺ can be systematically adjusted for specific photonic applications. This tuning allows for the development of materials with tailored optical characteristics. Key strategies for this tuning include:

Ligand Field Modification: The strength of the ligand field created by the coordinating ligands directly influences the d-orbital splitting and, consequently, the absorption and emission energies. While this article focuses on ethylenediamine, the use of stronger or weaker field ligands in other chromium(III) complexes has been shown to shift the luminescence to different wavelengths. nih.gov

Host Lattice Effects: Incorporating the [Cr(en)₃]³⁺ complex into different solid-state host lattices, such as crystals or glasses, can alter its electronic properties. The crystal field of the host material can impose strain on the complex, leading to shifts in energy levels and changes in luminescent behavior. mdpi.com This is a common approach for creating phosphors with specific emission colors.

Deuteration: Replacing the hydrogen atoms on the ethylenediamine ligands with deuterium (B1214612) can significantly enhance the luminescence quantum yield. The heavier C-D bonds have lower vibrational frequencies compared to C-H bonds, which reduces the efficiency of non-radiative decay pathways that rely on vibrational coupling. nih.gov This "deuterium effect" leads to a brighter and longer-lasting emission.

These methods provide a toolbox for designing chromium-based luminescent materials for applications such as sensors, optical devices, and even in photocatalysis. researchgate.netresearchgate.net

Spin-Flip Transitions and Luminescence

The characteristic luminescence of [Cr(en)₃]³⁺ is a result of a spin-forbidden transition, often referred to as a "spin-flip" transition. rsc.org The process can be described by the following steps:

Excitation: The complex absorbs a photon, promoting an electron from the ⁴A₂ ground state to a higher-energy quartet excited state (e.g., ⁴T₂).

Intersystem Crossing (ISC): The complex then undergoes a rapid, non-radiative transition from the quartet excited state to the lowest-energy excited doublet state (²E). nih.govacs.org This process is typically very fast, occurring on the femtosecond to picosecond timescale in some Cr(III) complexes. nih.gov

Phosphorescence: The final step is the radiative decay from the ²E state back to the ⁴A₂ ground state. Because this transition involves a change in spin multiplicity (a spin-flip), it is quantum mechanically forbidden to a first approximation. nih.gov This forbidden nature leads to a significantly longer lifetime for the excited state, resulting in phosphorescence that can last from microseconds to milliseconds.

The energy of this spin-flip emission is relatively sharp and less sensitive to the environment compared to the initial absorption bands. scispace.com This produces a distinct, line-like emission spectrum, a desirable feature for applications requiring specific wavelength outputs. The study of these spin-flip transitions in chromium(III) complexes provides fundamental insights into their photophysical behavior and guides the design of new functional materials. aps.org

Catalytic Applications and Materials Science Engineering

Catalysis in Organic Synthesis

The catalytic activity of chromium triethylenediamine is a subject of considerable research, showing promise in various synthetic transformations. Its effectiveness stems from the stable octahedral structure formed by the chromium(III) ion and three bidentate ethylenediamine (B42938) ligands. ontosight.ai

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, and this compound has been identified as a potential catalyst for such reactions. Research has indicated its utility in the Aldol condensation, a crucial reaction for synthesizing complex organic molecules. smolecule.com While various chromium complexes are known to catalyze the Henry reaction (nitroaldol reaction), specific studies detailing the catalytic activity of this compound in this particular transformation are not extensively documented in the available literature. ruraluniv.ac.incup.edu.in

Tris(ethylenediamine)chromium(III) chloride is recognized for its catalytic role in polymerization processes. smolecule.comevitachem.com Its ability to facilitate the formation of polymers makes it a valuable tool in the development of new materials with tailored properties. smolecule.com Research has highlighted the use of N,N-chelate ligands in Cr(III) complexes to enhance their activity in reactions such as ethylene (B1197577) polymerization.

The catalytic efficacy of tris(ethylenediamine)chromium(III) chloride is primarily attributed to two key mechanisms:

Coordination Activation : The ethylenediamine ligands play a crucial role in stabilizing transition states during a chemical reaction. evitachem.com By coordinating with substrates, the complex can enhance their reactivity. evitachem.com

Electron Transfer : The central chromium ion's capacity to alternate between different oxidation states facilitates the electron transfer processes that are fundamental to many catalytic cycles. evitachem.com

The table below summarizes the primary mechanisms driving the catalytic activity of this compound.

Catalytic MechanismDescription
Coordination Activation The ethylenediamine ligands stabilize the transition states of reacting molecules, lowering the activation energy of the reaction. evitachem.com
Electron Transfer The chromium(III) center can participate in redox reactions, acting as a conduit for electron flow required for the chemical transformation. evitachem.com

The specific geometry of this compound makes it a candidate for asymmetric catalysis. The arrangement of the ethylenediamine ligands around the central chromium ion creates a chiral environment. This intrinsic chirality can be transferred to a reaction, leading to the preferential formation of one enantiomer over the other. This has been demonstrated in Diels-Alder reactions, where the use of this complex as a catalyst has resulted in enantiomeric excesses (ee) of over 80%.

Precursors for Advanced Chromium-Based Materials

Beyond its catalytic roles, this compound serves as a valuable precursor in materials science. evitachem.com Its well-defined structure and composition allow for precise control during the fabrication of new materials. smolecule.com

Tris(ethylenediamine)chromium(III) chloride is utilized as a precursor for depositing thin films of chromium or chromium-containing compounds. smolecule.com Its defined structure is advantageous for achieving controlled deposition of chromium atoms. smolecule.com This property is particularly relevant for fabrication techniques like Chemical Vapor Deposition (CVD), where volatile precursors are used to grow crystalline thin films. smolecule.comnih.gov These chromium-based films have potential applications in catalysis, electronics, and sensors. smolecule.com

The following table outlines the application of this compound in materials science.

Application AreaMethodOutcome
Thin Film Fabrication Chemical Vapor Deposition (CVD)Deposition of thin chromium or chromium-containing films. smolecule.com
Materials Synthesis Building BlockUsed in the construction of Metal-Organic Frameworks (MOFs). smolecule.com

Building Blocks for Metal-Organic Frameworks (MOFs)

Tris(ethylenediamine)chromium(III) chloride (TECC) is recognized as a potential building block for the synthesis of chromium-based Metal-Organic Frameworks (MOFs). smolecule.com MOFs are a class of porous crystalline polymers constructed from metal ions or clusters linked together by organic ligands, offering vast surface areas and tunable porosity for applications in gas storage, separation, and catalysis. smolecule.comnih.gov

The utility of TECC as a precursor stems from its well-defined structure, which allows for the controlled deposition of chromium atoms during the formation of the framework. smolecule.com While various chromium sources are employed in MOF synthesis, such as chromium(III) nitrate (B79036) nonahydrate for creating well-known structures like Cr-MOF and MIL-101, the [Cr(en)₃]³⁺ complex offers a pre-coordinated chromium center. researchgate.netgoogle.com This can influence the reaction pathways and final architecture of the MOF. The synthesis process typically involves solvothermal or hydrothermal methods where the chromium source reacts with a polytopic organic linker, such as 1,3,5-Tris(4-carboxyphenyl) benzene, to form the extended three-dimensional structure. researchgate.net The choice of metal precursor is a critical factor that affects the resulting MOF's properties, including pore size and gas selectivity. smolecule.com

Synthesis of Chromium-Doped Materials (e.g., Cr-ZnO Nanoparticles)

The incorporation of chromium into other material lattices, such as zinc oxide (ZnO), is a key strategy for tuning their electronic, optical, and magnetic properties. However, the synthesis of chromium-doped materials, particularly Cr-doped ZnO nanoparticles, predominantly utilizes simple inorganic chromium salts as precursors rather than the bulkier tris(ethylenediamine)chromium(III) complex.

Research shows that Cr-doped ZnO nanoparticles are commonly prepared via methods like co-precipitation and solvothermal synthesis. d-nb.infod-nb.infonih.gov In these procedures, salts such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), chromium nitrate (Cr(NO₃)₃), or chromium acetate (B1210297) are dissolved along with a zinc precursor (e.g., zinc nitrate or zinc acetate). d-nb.infod-nb.infoijournalse.org A precipitating agent, like sodium hydroxide (B78521), is then added to induce the formation of the doped nanoparticles. d-nb.info The resulting material is typically annealed at high temperatures to achieve the desired crystalline structure. d-nb.info

The primary goal of doping ZnO with chromium is to create materials with enhanced photocatalytic activity, altered optical band gaps, and, in some cases, room-temperature ferromagnetism for spintronic applications. nih.govijournalse.orgresearchgate.net While tris(ethylenediamine)chromium(III) is a valuable precursor for other chromium-based materials, the current body of scientific literature indicates that more straightforward chromium salts are the preferred choice for the synthesis of Cr-doped ZnO nanoparticles. evitachem.com

Solid-State Chemistry of Tris(ethylenediamine)chromium(III) Materials

The behavior of tris(ethylenediamine)chromium(III) complexes in the solid state is crucial for their application in materials science, influencing the synthesis of new compounds and the design of novel structures.

Investigation of Solid-State Reactions

Solid-state reactions of tris(ethylenediamine)chromium(III) salts provide a valuable route for synthesizing other coordination complexes without the need for solvents at high temperatures. A notable example is the reaction between tris(ethylenediamine)chromium(III) halides or thiocyanate (B1210189) and various alkali metal or ammonium (B1175870) salts. smolecule.comdtic.mil

When heated together in the solid phase, a ligand substitution reaction occurs, typically yielding a cis-bis(ethylenediamine)chromium(III) complex. smolecule.comdtic.mil The general reaction can be represented as:

[Cr(en)₃]X₃ (s) + 2 MY (s) → cis-[Cr(en)₂Y₂]X (s) + M₂X₂ (s) + en (g) (Where X and Y are anions and M is an alkali metal or ammonium)

The specific product formed and the ease of anion coordination are dependent on the surrounding salt matrix. Research has established a clear order of effectiveness for anion coordination based on the matrix used. smolecule.comdtic.mil This "thermal matrix" method represents a useful and controllable synthetic pathway for creating new chromium complexes with specific geometries and properties. dtic.mil

Matrix Salt TypeOrder of Anion Coordination Effectiveness
Ammonium SaltF⁻ > SCN⁻ > Cl⁻ > Br⁻
Alkali Metal SaltSCN⁻ > F⁻ > Cl⁻ > Br⁻

This table summarizes the effectiveness of different anions in coordinating to the chromium center during solid-state reactions within different salt matrices. smolecule.comdtic.mil

Intermetallic Interactions in Mixed-Metal Solid Structures

The [Cr(en)₃]³⁺ cation can be incorporated into crystalline lattices with other metal complexes, leading to mixed-metal solid structures with unique properties. The interactions between the different metallic centers are dictated by the crystal packing, charge distribution, and potential for hydrogen bonding.

A clear example of this is the compound tris(ethylenediamine)chromium(III) pentacyanonickelate(II) sesquihydrate, [Cr(NH₂CH₂CH₂NH₂)₃][Ni(CN)₅]·1.5H₂O. In the crystal structure of this material, the discrete [Cr(en)₃]³⁺ cations and [Ni(CN)₅]³⁻ anions are linked together not by direct metal-metal bonds, but through an extensive network of hydrogen bonds. These interactions involve the amine (N-H) groups of the ethylenediamine ligands, the cyanide ligands of the nickel complex, and the water molecules of hydration. smolecule.com This network stabilizes the three-dimensional supramolecular framework. The study of such mixed-metal structures is fundamental to understanding how to design materials with specific magnetic or electronic properties arising from the interplay between different metal centers.

Application in Materials Design and Characterization

The well-defined structure and predictable reactivity of tris(ethylenediamine)chromium(III) make it an important compound for materials design and a model system for characterization studies. Its stable octahedral geometry and the extensive hydrogen-bonding networks formed in its hydrated crystalline forms serve as a basis for understanding more complex supramolecular structures. smolecule.com

In materials design, it is used as a starting material or precursor for synthesizing other chromium compounds. As detailed in the section on solid-state reactions, it can be thermally converted into cis-bis(ethylenediamine)chromium(III) complexes, providing a controlled route to compounds that may be difficult to synthesize directly from solution. smolecule.comdtic.mil Furthermore, its distinct spectroscopic signatures in UV-Vis and IR spectroscopy make it a valuable compound for calibrating and interpreting the spectral data of new chromium-containing materials. The ability to study its ligand substitution and redox reactions provides fundamental insights into the behavior of transition metal complexes, which is essential knowledge for designing new catalysts and functional materials.

Emerging Research Directions

Supramolecular Assemblies Involving Tris(ethylenediamine)chromium(III)

The construction of large, multi-component structures, known as supramolecular assemblies, is a burgeoning area of chemical research. The unique photophysical and electrochemical properties of the tris(ethylenediamine)chromium(III) cation make it an attractive building block for these intricate architectures.

Intermetallic Electronic Communication

A key focus within the study of supramolecular assemblies is understanding and controlling the electronic communication between metal centers. In systems containing multiple chromium(III) ions, the nature and magnitude of these interactions are of fundamental interest. Research has shown that the choice of bridging ligands connecting the chromium centers is crucial. rsc.org For instance, the use of alternated aromatic/alkyne connectors, often assembled via Sonogashira coupling reactions, has proven to be highly effective for facilitating long-distance communication between two chromium centers. rsc.org The investigation of these interactions often involves a combination of magnetic, photophysical, and thermodynamic studies to unravel the mechanisms at play. rsc.orgresearchgate.net

Cooperative Binding Phenomena

Cooperative binding, where the binding of one species to a host molecule influences the binding of a subsequent species, is a critical concept in supramolecular chemistry and biology. While direct studies on cooperative binding involving tris(ethylenediamine)chromium(III) are not extensively detailed in the provided results, the broader context of metal ion interactions with biological macromolecules provides a relevant framework. For example, studies on the binding of chromium(III) to proteins like lactoferrin have demonstrated cooperative effects. massey.ac.nz The principles of cooperative binding are also central to the interaction of metal complexes with nucleic acids, where the binding of one metal ion can alter the structure of the DNA or RNA, thereby influencing the binding of other molecules. iaea.orgnih.gov

Novel Ligand Systems and Derivatives

The modification of the ligands surrounding the chromium(III) center offers a powerful tool for tuning the properties and reactivity of the resulting complexes.

Complexes with Substituted Ethylenediamine (B42938) Ligands

Replacing the standard ethylenediamine ligand with substituted versions allows for the fine-tuning of the steric and electronic properties of the chromium(III) complex. A wide variety of substituted ethylenediamine ligands have been utilized, including those with alkyl, aryl, and other functional groups. rsc.orgacs.org The stereochemistry of these complexes is a key consideration, as the introduction of substituents can lead to multiple diastereomers. rsc.org For example, with symmetrically disubstituted ethylenediamines like 1,2-cyclohexanediamine, both chiral (rac) and achiral (meso) ligand isomers are possible, leading to a rich stereochemical landscape for the resulting chromium(III) complexes. rsc.org These modified complexes have shown potential as catalysts in various organic transformations. rsc.org

Heteroleptic Chromium(III) Complexes as Building Blocks

Heteroleptic complexes, which contain more than one type of ligand, are crucial for the rational design of complex supramolecular structures. The synthesis of stable, heteroleptic chromium(III) building blocks has been a significant challenge due to the kinetic inertness of the Cr(III) center. rsc.org However, recent advances have led to the development of versatile strategies for preparing a range of heteroleptic chromium(III) complexes. unige.chrsc.orgacs.org These strategies often involve a stepwise approach, allowing for the controlled introduction of different ligands. rsc.org These heteroleptic complexes are particularly valuable as "complex-as-ligand" building blocks, where a pre-formed chromium complex can be used to coordinate to other metal centers, leading to the formation of multi-metallic assemblies with tailored properties. acs.org

Complex TypeLigandsKey FeaturesPotential Applications
HomolepticTris(ethylenediamine)Well-defined, robustModel system, photophysics
SubstitutedEthylenediamine derivativesTunable steric/electronic propertiesCatalysis, stereoselective reactions
HeterolepticMultiple different ligandsVersatile building blocksSupramolecular assemblies, sensitizers

Advanced Spectroscopic and Computational Techniques for Complex Characterization

A deep understanding of the structure, bonding, and electronic properties of tris(ethylenediamine)chromium(III) and its derivatives relies on the application of sophisticated analytical methods.

Advanced spectroscopic techniques are indispensable for probing the intricacies of these complexes. High-resolution absorption and emission spectroscopy, particularly at low temperatures, provide detailed information about the electronic states of the chromium(III) ion. tandfonline.com Circular dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of chiral chromium(III) complexes. researchgate.net Furthermore, techniques like dynamic reflectance spectroscopy have been employed to study the solid-state reactions of these complexes at high temperatures. dtic.mil

In parallel with experimental methods, computational chemistry has become an increasingly vital tool. Time-dependent density functional theory (TD-DFT) has been successfully applied to simulate and interpret the electronic circular dichroism spectra of chromium(III) complexes, aiding in the assignment of absolute configurations. researchgate.net Computational studies also provide insights into the conformational stabilities and vibrational properties of these complexes, complementing experimental data from infrared and Raman spectroscopy. acs.org

TechniqueInformation Obtained
Low-Temperature SpectroscopyDetailed electronic structure, spin-forbidden transitions tandfonline.com
Circular Dichroism (CD)Absolute configuration of chiral complexes researchgate.net
Dynamic Reflectance SpectroscopySolid-state reaction mechanisms dtic.mil
Time-Dependent DFTSimulation of electronic spectra, assignment of absolute configuration researchgate.net
Computational ChemistryConformational analysis, vibrational properties acs.org

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

The coordination complex Tris(ethylenediamine)chromium(III), often abbreviated as [Cr(en)₃]³⁺, has been a subject of extensive research, yielding significant insights into the fundamental principles of coordination chemistry and photochemistry. Its well-defined octahedral structure, with a central chromium(III) ion chelated by three bidentate ethylenediamine (B42938) ligands, makes it an excellent model compound for investigating the behavior of transition metal complexes. ontosight.ai

Key research findings have elucidated the compound's synthesis, structure, and spectroscopic properties. Synthesis is typically achieved by reacting a chromium(III) salt, such as chromium(III) chloride, with ethylenediamine. ontosight.aiscribd.com The zinc-catalyzed synthesis from chromium(III) chloride hexahydrate in methanol (B129727) has been reported as a convenient method. rsc.orgrsc.org The resulting complex is a crystalline solid, often yellow, and its hydrated forms, like the hemiheptahydrate, are common. evitachem.comsmolecule.com

Spectroscopic studies have been crucial in understanding the electronic structure of [Cr(en)₃]³⁺. researchgate.net The UV-visible absorption spectra exhibit characteristic bands corresponding to spin-allowed and spin-forbidden d-d transitions, providing valuable data for ligand field analysis. tandfonline.comat.ua Furthermore, detailed investigations into its photochemistry and photophysics have revealed the distinct roles of its excited states in photochemical reactions. acs.org The complex's luminescence properties have also been a focus of study. acs.org

Research has also explored the reactivity of Tris(ethylenediamine)chromium(III), including ligand exchange and redox reactions. evitachem.com The ethylenediamine ligands can be substituted under certain conditions, and the chromium(III) center can participate in redox processes. evitachem.com These studies have contributed to a deeper understanding of the kinetics and mechanisms of reactions involving coordination compounds. oup.com

Identification of Unexplored Avenues in Tris(ethylenediamine)chromium(III) Research

Despite the wealth of knowledge accumulated, several avenues in Tris(ethylenediamine)chromium(III) research remain underexplored. While its fundamental coordination chemistry is well-established, its application in materials science and catalysis presents significant opportunities for new investigations.

In the realm of catalysis, while the complex has been explored for some organic reactions, a systematic investigation into its catalytic activity across a broader range of transformations is warranted. ontosight.aievitachem.com Understanding the mechanistic pathways of these catalytic processes, including the role of the chromium center and the ethylenediamine ligands in activating substrates, could pave the way for its use in green chemistry applications. evitachem.com The potential for enantioselective catalysis, leveraging the chirality of the [Cr(en)₃]³⁺ complex, is another exciting and largely unexplored direction.

Furthermore, the solid-state reactivity of Tris(ethylenediamine)chromium(III) salts with various materials presents an interesting area for further study. dtic.mil Investigating these reactions could lead to new synthetic routes for other chromium(III) complexes.

Potential for New Discoveries and Applications in Chemical Science

The future of Tris(ethylenediamine)chromium(III) research holds the promise of new discoveries and applications that could significantly impact various fields of chemical science.

Advanced Materials: The development of new materials incorporating the [Cr(en)₃]³⁺ cation could lead to advancements in areas such as gas storage, separation, and sensing. The defined stereochemistry and potential for hydrogen bonding interactions make it an attractive component for designing functional materials with tailored properties. northwestern.edu

Catalysis: Deeper exploration of its catalytic potential could lead to the development of efficient and selective catalysts for a variety of organic transformations, contributing to more sustainable chemical processes. lookchem.com This includes its potential as a photocatalyst, harnessing light energy to drive chemical reactions.

Analytical Chemistry: The distinct spectroscopic and electrochemical properties of Tris(ethylenediamine)chromium(III) could be further exploited for the development of new analytical methods. lookchem.com Its use as a standard or probe in various analytical techniques warrants further investigation.

Environmental Chemistry: The ability of [Cr(en)₃]³⁺ to form stable complexes could be investigated for applications in environmental remediation, such as the sequestration of pollutants. lookchem.com

Q & A

Q. What experimental methodologies are recommended for synthesizing triethylenediamine (TEDA) with high purity?

Triethylenediamine is typically synthesized as a byproduct during the production of piperazine hexahydrate. A validated method involves fractional distillation of the mother liquor derived from piperazine hexahydrate synthesis, yielding approximately 3–4 tons of TEDA hexahydrate per 100 tons of piperazine hexahydrate . To ensure high purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify structural integrity and quantify impurities.

Q. How does TEDA function as a catalyst in urethane polymerization reactions?

TEDA acts as a tertiary amine catalyst, accelerating the reaction between polyols and isocyanates by deprotonating the polyol to form reactive alkoxide intermediates. Its bicyclic structure enhances base strength and catalytic efficiency compared to simpler amines like pyridine . Researchers should optimize reaction conditions (e.g., temperature, TEDA concentration) using kinetic studies and monitor progress via Fourier-transform infrared spectroscopy (FTIR) to track isocyanate consumption.

Q. What factors influence the environmental mobility of TEDA in soil systems?

TEDA’s mobility is governed by its estimated soil adsorption coefficient (Koc = 3.4) and ionization constants (pKa₁ = 3.0, pKa₂ = 8.7). In neutral or alkaline soils, TEDA predominantly exists as a cation, reducing mobility due to electrostatic interactions with negatively charged soil particles. Researchers should conduct column leaching experiments under varying pH conditions to validate predicted mobility .

Advanced Research Questions

Q. How can researchers design experiments to compare the gas adsorption efficiency of TEDA-impregnated activated carbon (AC) versus chromium-based ASC carbons?

To evaluate TEDA as a safer alternative to chromium in AC impregnation, design breakthrough curve experiments using toxic gases (e.g., cyanogen chloride or methyl iodide). Measure adsorption capacity (mg/g) and breakthrough time under controlled humidity and temperature. Statistical analysis (e.g., ANOVA) can identify significant differences in performance, while X-ray photoelectron spectroscopy (XPS) can elucidate TEDA’s interaction with AC surfaces .

Q. What mechanistic insights explain TEDA’s competition with other amines for adsorption sites on γ-Al2O3?

Q. How can contradictions in TEDA’s predicted vs. observed soil mobility be resolved?

While TEDA’s low Koc suggests high mobility, cationic speciation in most soils may limit leaching. To resolve this discrepancy, conduct field studies with isotopic labeling (e.g., <sup>14</sup>C-TEDA) to track transport pathways. Pair these with geochemical modeling software (e.g., PHREEQC) to account for cation exchange and organic matter interactions .

Q. What advanced techniques validate TEDA’s role in catalytic hydrolysis of toxic gases?

Use in situ attenuated total reflectance FTIR (ATR-FTIR) to monitor TEDA-mediated hydrolysis of gases like cyanogen chloride on activated carbon. Complement this with quantum mechanical/molecular mechanical (QM/MM) simulations to model reaction pathways and identify rate-limiting steps .

Q. How can ionic liquids incorporating TEDA derivatives be optimized for selective sulfur/nitrogen removal from fuels?

Synthesize TEDA-based ionic liquids (e.g., aminoazanium salts) and evaluate their extraction efficiency using liquid-liquid equilibrium experiments. Apply the COSMO-RS model to predict selectivity for sulfur/nitrogen compounds and validate predictions with high-performance liquid chromatography (HPLC) .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational models (e.g., DFT, COSMO-RS) to ensure mechanistic accuracy .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and disposal, particularly when substituting chromium with TEDA .
  • Reproducibility : Document synthesis protocols and analytical conditions (e.g., GC-MS parameters) in detail to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.